BRD5384
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Overview
Description
BRD5384 is a HDAC8 inhibitor.
Scientific Research Applications
Scientific Software and Grid Computing
- Enhancing Programming Productivity : Scientific research applications, including those potentially involving BRD5384, benefit significantly from modern software frameworks. These frameworks contrast with traditional programming in languages like C and Fortran, offering more efficient development, maintenance, and usage. Specifically, they enable rapid assembly of new applications from existing components, enhancing programming productivity in scientific research (Appelbe et al., 2007).
Data Management and Analysis
- Data-Intensive Analysis Support : The work of research scientists is increasingly data-driven, requiring applications that satisfy essential requirements like interoperability, integration, and efficient data handling. Technologies like workflows, services, and portals address these needs, though no single technology fulfills all requirements. Hybrid technology use is necessary for supporting the multifaceted demands of data-intensive research, which might include studies involving this compound (Yao et al., 2014).
Citizen Science and Data Collection
- Harnessing Citizen Science : The Biological Records Centre (BRC) exemplifies the power of citizen science in collecting wildlife data, leading to significant scientific research. This approach, involving a vast network of volunteers, supports a wide range of activities from systematic monitoring to mass participation recording. Such models are crucial for long-term, extensive, and taxonomically diverse data collection, potentially useful in studies related to this compound and its ecological impact (Pocock et al., 2015).
Enhancing Scientific Research Through Technology
Open-Source Hardware for Data Collection : The utilization of open-source hardware, like Arduino, provides a low-cost alternative for scientific instrumentation and research. It enables the development of automated sensing and data-logging systems, applicable in various research contexts including agricultural and natural resource studies. The principles of cost-efficiency and data frequency enhancement through such technologies could be beneficial in research involving this compound, especially in field studies or environmental monitoring (Fisher & Gould, 2012).
Facilitating Collaborative Science : Hackathons represent a novel approach to accelerating scientific discoveries and knowledge transfer. By fostering collaborative environments, they enable peer review and critical analysis of data analysis workflows before publication, enhancing the rigor and reproducibility of research findings. This method could be instrumental in fostering collaborative research involving this compound, ensuring robust study designs and data validation (Ghouila et al., 2018).
Properties
Molecular Formula |
C20H22N2O2 |
---|---|
Molecular Weight |
322.41 |
IUPAC Name |
1-(4-(tert-Butyl)benzyl)-N-hydroxy-1H-indole-6-carboxamide |
InChI |
InChI=1S/C20H22N2O2/c1-20(2,3)17-8-4-14(5-9-17)13-22-11-10-15-6-7-16(12-18(15)22)19(23)21-24/h4-12,24H,13H2,1-3H3,(H,21,23) |
InChI Key |
WHVAOTKPAWFTRY-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC2=C(C=C1)C=CN2CC3=CC=C(C(C)(C)C)C=C3)NO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BRD5384; BRD-5384; BRD 5384 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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